molecular formula C11H8ClNO3 B2967952 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1092288-66-8

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B2967952
CAS No.: 1092288-66-8
M. Wt: 237.64
InChI Key: OSKRBFDXIATJKW-UHFFFAOYSA-N
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Description

Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial and antiviral to cystic fibrosis and cardiotonic .


Synthesis Analysis

The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive. This motivated researchers to adopt a much simpler, scalable and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .


Molecular Structure Analysis

The 4-quinolone scaffold holds significant relevance in medicinal chemistry. The quinolone itself is a privileged scaffold in terms of its druggability .


Chemical Reactions Analysis

Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics. These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .

Scientific Research Applications

Chemical Synthesis and Structural Investigations

  • Research has delved into the synthesis of derivatives and structural analysis of compounds related to 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid. For instance, the structural investigations on derivatives involving similar quinoline frameworks demonstrate the synthesis process and crystallography insights, highlighting how molecular substitutions influence the crystalline structure and intermolecular interactions (Yamuna et al., 2010).

Bioactivity and Applications

  • The synthesis of derivatives and their evaluation for biological activities, such as antimalarial and cytotoxic properties, has been a significant area of research. Studies have synthesized novel compounds via substitution reactions, exploring their potential in treating diseases and their mechanisms of action (Ramírez et al., 2020).
  • Another study focused on the conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor, underscoring the pharmacological potential of derivatives in modulating neurotransmitter receptors and suggesting implications for neurological disorders treatment (Carling et al., 1992).

Analytical and Diagnostic Applications

  • Derivatives of this compound have been utilized in analytical chemistry, particularly in mass spectrometry imaging (MSI), to uncover masked signals of small molecules, enhancing the detection and analysis of pharmaceuticals and endogenous compounds (Shariatgorji et al., 2012).

Novel Synthesis Methods

  • Innovative synthesis methods for creating compounds with potential therapeutic applications have been developed, focusing on novel pathways and reactions to introduce functional groups, thereby expanding the chemical diversity and potential applicability of these compounds in various scientific fields (Avetisyan et al., 2010).

Mechanism of Action

4-Quinolone-3-carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Future Directions

The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential. This may also be adaptable for the derivatization of other such less reactive carboxylate species .

Properties

IUPAC Name

2-(6-chloro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-7-1-2-9-8(5-7)10(14)3-4-13(9)6-11(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKRBFDXIATJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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